molecular formula C19H20F3N3O2 B7538169 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B7538169
M. Wt: 379.4 g/mol
InChI Key: HEUIRCAKEPHIGF-UHFFFAOYSA-N
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Description

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It may also act on the central nervous system to produce analgesic and antipyretic effects.
Biochemical and Physiological Effects:
2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide in lab experiments is its potential as an anticancer agent. It may also be useful in studying the mechanisms of inflammation and pain. However, one limitation is the complexity of the synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide. One direction is to further investigate its potential as an anticancer agent and explore its mechanisms of action. Additionally, it may be useful to study the compound's effects on different types of cancer cells. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Finally, it may be useful to develop more efficient synthesis methods for the compound to increase its availability for research purposes.
Conclusion:
In conclusion, 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is complex, but it has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It may also have potential as an anticancer agent. Further research is needed to fully understand its mechanisms of action and explore its potential applications.

Synthesis Methods

The synthesis of 2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,6-dimethylaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with N-(2-bromoacetyl)-4-acetamidoaniline to yield the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity of the compound.

Scientific Research Applications

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide has been used in various scientific research studies due to its potential applications in fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-11-5-4-6-12(2)18(11)25-17(27)10-23-16-8-7-14(24-13(3)26)9-15(16)19(20,21)22/h4-9,23H,10H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUIRCAKEPHIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC2=C(C=C(C=C2)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide

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